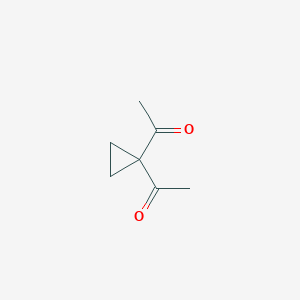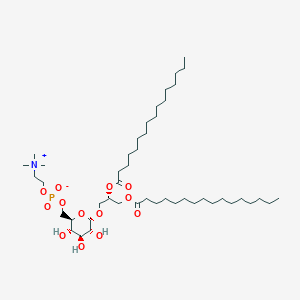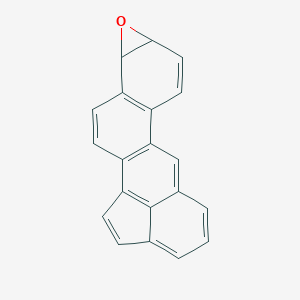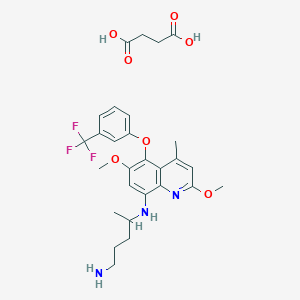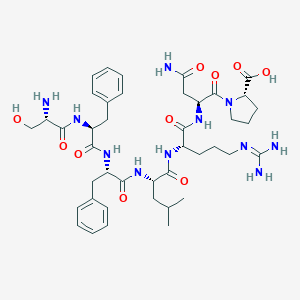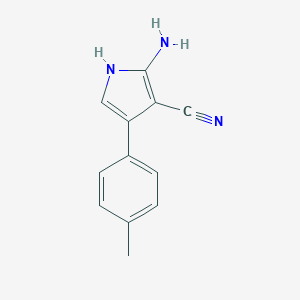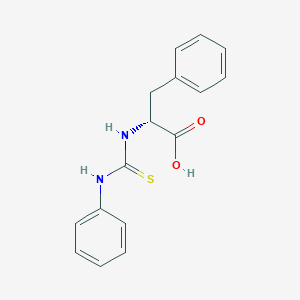
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid, also known as PTUP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields of medicine. This compound has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid is not fully understood, but it is believed that it works by inhibiting the activity of certain enzymes and signaling pathways. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to inhibit the activity of protein kinase C and phospholipase C, which are involved in various cellular processes. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Efectos Bioquímicos Y Fisiológicos
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, cognitive function, and cardiac function, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has also been found to have anti-inflammatory effects. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid also has a well-defined mechanism of action, which makes it easier to design experiments to study its effects. However, one limitation of using (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid. One area of research could be to investigate its potential as a therapeutic agent in cancer treatment. Another area of research could be to study its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to understand the mechanism of action of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid and to identify other potential targets for this compound.
Métodos De Síntesis
The synthesis of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid can be achieved through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of N-phenylthiourea with 2-bromo-3-phenylpropionic acid to form the intermediate compound, 2-(3-phenylthioureido)propanoic acid. This intermediate is then subjected to a resolution process using chiral HPLC to obtain the final product, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid.
Aplicaciones Científicas De Investigación
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been studied extensively in various fields of medicine, including oncology, neurology, and cardiovascular disease. In oncology, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been found to have neuroprotective effects and can improve cognitive function. In cardiovascular disease, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to reduce inflammation and improve cardiac function.
Propiedades
Número CAS |
154738-10-0 |
|---|---|
Nombre del producto |
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid |
Fórmula molecular |
C16H16N2O2S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(2R)-3-phenyl-2-(phenylcarbamothioylamino)propanoic acid |
InChI |
InChI=1S/C16H16N2O2S/c19-15(20)14(11-12-7-3-1-4-8-12)18-16(21)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20)(H2,17,18,21)/t14-/m1/s1 |
Clave InChI |
OPPVUBSIFDPEHQ-CQSZACIVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=S)NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2 |
Sinónimos |
(R)-3-PHENYL-2-(3-PHENYLTHIOUREIDO)PROPANOIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



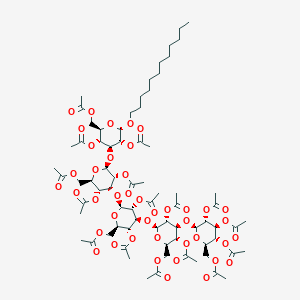
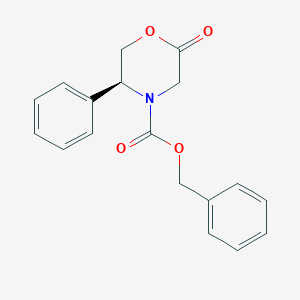
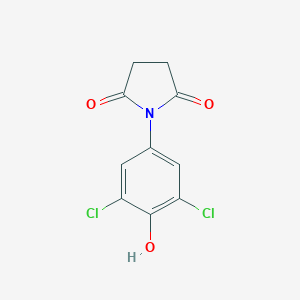
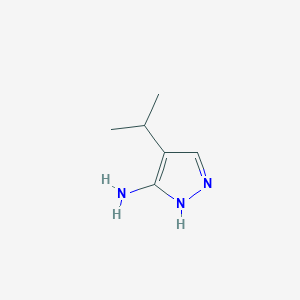
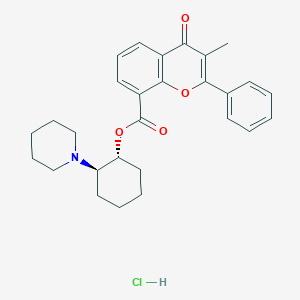
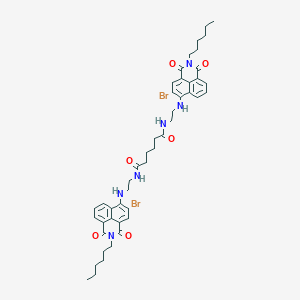
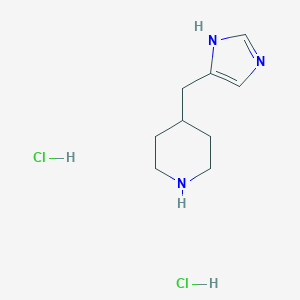
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
